molecular formula C18H17NO2 B13432657 (3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one

(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one

Cat. No.: B13432657
M. Wt: 279.3 g/mol
InChI Key: OLNJBNLERUYZTA-GOSISDBHSA-N
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Description

(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one is an organic compound that features a unique structure combining an indole moiety with a phenylbutanone backbone. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling Reaction: The indole moiety is then coupled with a suitable phenylbutanone precursor using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully chosen to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The indole and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The hydroxyl group and phenylbutanone backbone may also contribute to its overall biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one is unique due to its specific combination of an indole moiety with a phenylbutanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

(3R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one

InChI

InChI=1S/C18H17NO2/c20-17(10-13-6-2-1-3-7-13)18(21)11-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,18-19,21H,10-11H2/t18-/m1/s1

InChI Key

OLNJBNLERUYZTA-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)[C@@H](CC2=CNC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(CC2=CNC3=CC=CC=C32)O

Origin of Product

United States

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